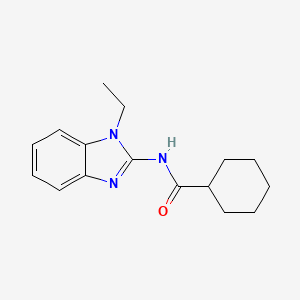
2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide, also known as PPAH, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is implicated in various diseases including cancer and neurodegeneration. This compound has been shown to inhibit this pathway, which may explain its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the Akt/mTOR signaling pathway. It has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate this. It also has some toxicity, which needs to be taken into account when designing experiments.
将来の方向性
There are several future directions for research on 2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. One direction is to further elucidate its mechanism of action, which will help to optimize its use in various applications. Another direction is to explore its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, more research is needed to optimize its synthesis method and improve its purity and yield.
合成法
2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide can be synthesized using different methods, but the most common one involves the reaction between 4-nitrobenzaldehyde and 1-propylpiperidine in the presence of acetic anhydride. The resulting product is then reacted with hydrazine hydrate to obtain this compound. This method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(4-nitrophenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells, and it can also induce apoptosis, which is the programmed cell death of cancer cells. This makes this compound a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in neuroscience. It has been shown to have neuroprotective effects, which means that it can protect neurons from damage caused by various factors such as oxidative stress and inflammation. This makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-[(1-propylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-2-9-19-10-7-14(8-11-19)17-18-16(21)12-13-3-5-15(6-4-13)20(22)23/h3-6H,2,7-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPVDUIBDJLGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
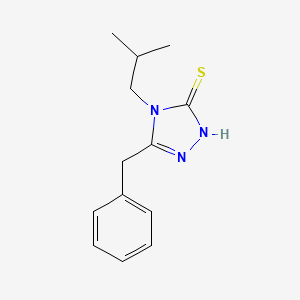
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
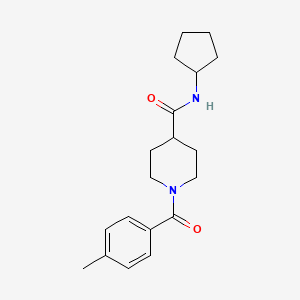
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
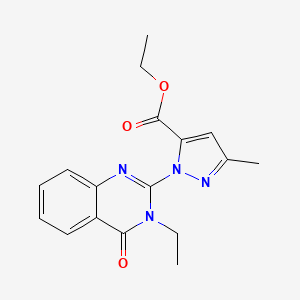
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
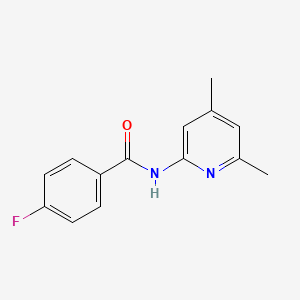
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
